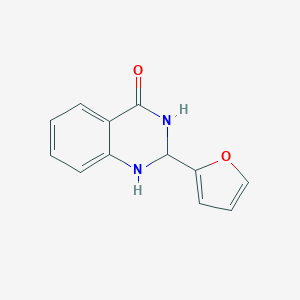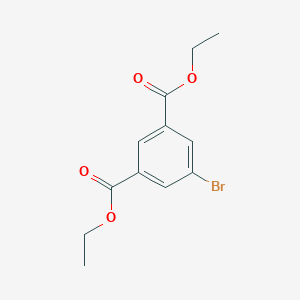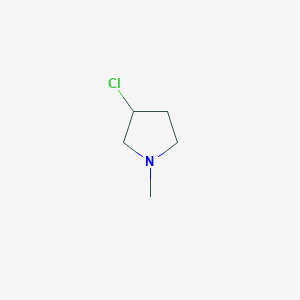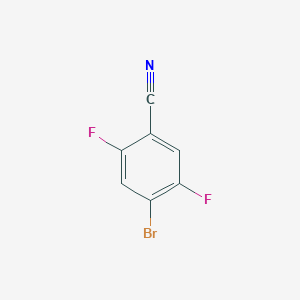
(3-Chloro-benzylamino)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a chlorine atom at the third position and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-benzylamino)-acetic acid typically involves the reaction of 3-chlorobenzylamine with chloroacetic acid. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzylamine+Chloroacetic acid→(3-Chloro-benzylamino)-acetic acid+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form (3-Chloro-benzylamino)-ethanol under appropriate conditions.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of (3-Chloro-benzylamino)-ethanol.
Substitution: Formation of substituted benzylamino-acetic acids.
科学的研究の応用
(3-Chloro-benzylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-Chloro-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the benzylamine group play crucial roles in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Benzylamino-acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
(4-Chloro-benzylamino)-acetic acid: Similar structure but with the chlorine atom at the fourth position, which can lead to different chemical and biological properties.
(3-Bromo-benzylamino)-acetic acid: Substitution with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: (3-Chloro-benzylamino)-acetic acid is unique due to the presence of the chlorine atom at the third position, which can significantly impact its chemical reactivity and biological interactions. This specific substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLNLPZBVURGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330156 |
Source


|
| Record name | (3-Chloro-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-43-2 |
Source


|
| Record name | (3-Chloro-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)



